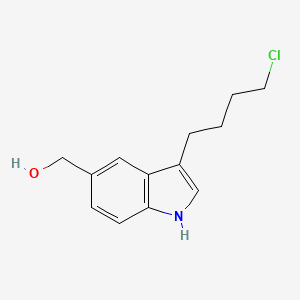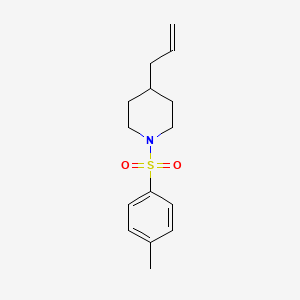
(Diphenylmethylidene)(nitroso)oxidanium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Diphenylmethylidene)(nitroso)oxidanium is a chemical compound characterized by the presence of a nitroso group attached to a diphenylmethylidene moiety. This compound is of significant interest due to its unique structural features and reactivity, making it a valuable subject in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (Diphenylmethylidene)(nitroso)oxidanium typically involves the nitrosation of diphenylmethylidene precursors. One common method includes the reaction of diphenylmethylidene with nitrosyl chloride (NOCl) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent decomposition .
Industrial Production Methods: Industrial production of this compound may involve large-scale nitrosation processes using continuous flow reactors. This method ensures consistent product quality and higher yields. The use of catalysts such as metal oxides can enhance the efficiency of the reaction .
Análisis De Reacciones Químicas
Types of Reactions: (Diphenylmethylidene)(nitroso)oxidanium undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form nitro derivatives.
Reduction: Reduction reactions can convert it to amines or hydroxylamines.
Substitution: It can participate in nucleophilic substitution reactions, forming different substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines or thiols can react with this compound under mild conditions.
Major Products: The major products formed from these reactions include nitro compounds, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
(Diphenylmethylidene)(nitroso)oxidanium has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex nitrogen-containing compounds.
Biology: The compound’s reactivity with biological molecules makes it useful in studying cellular signaling pathways and enzyme mechanisms.
Industry: The compound is used in the production of dyes, polymers, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of (Diphenylmethylidene)(nitroso)oxidanium involves its interaction with nucleophiles and electrophiles. The nitroso group can participate in radical reactions, forming reactive intermediates that can further react with various substrates. This reactivity is crucial for its role in organic synthesis and biological applications .
Comparación Con Compuestos Similares
Nitrosobenzene: Similar in structure but lacks the diphenylmethylidene moiety.
Nitrosoarenes: These compounds share the nitroso functional group but differ in their aromatic substituents.
Nitrosoalkenes: These compounds have a nitroso group attached to an alkene moiety.
Uniqueness: (Diphenylmethylidene)(nitroso)oxidanium is unique due to its combination of the diphenylmethylidene and nitroso groups, which confer distinct reactivity and stability compared to other nitroso compounds. This uniqueness makes it a valuable compound for specialized applications in research and industry .
Propiedades
Número CAS |
89196-85-0 |
|---|---|
Fórmula molecular |
C13H10NO2+ |
Peso molecular |
212.22 g/mol |
Nombre IUPAC |
benzhydrylidene(nitroso)oxidanium |
InChI |
InChI=1S/C13H10NO2/c15-14-16-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H/q+1 |
Clave InChI |
UDYGTJBCAXWYKL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=[O+]N=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![3,6-Di(carbazol-9-yl)-9-[4-(4,6-diphenyl-1,3,5-triazin-2-yl)-2,6-difluorophenyl]carbazole](/img/structure/B14135838.png)

![2-[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B14135846.png)
![3-Chloro-N-[4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl]-4-fluorobenzenesulfonamide](/img/structure/B14135858.png)

![N-({2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetyl)-L-valine](/img/structure/B14135864.png)

